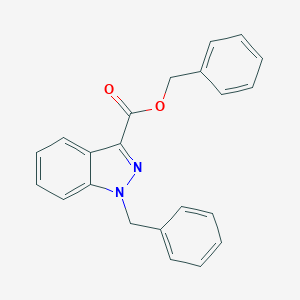

Benzyl 1-benzyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSDBVIGNCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203014 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-54-2 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a key intermediate in the development of various bioactive molecules and research chemicals[1]. The document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data, tailored for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Specifically, N-alkylated indazole-3-carboxylic acids and their esters are crucial precursors for a range of therapeutic candidates, including those with antispermatogenic activity[2]. The target molecule, this compound, features a benzyl group at the N1 position of the indazole ring and a benzyl ester at the C3 position. Its synthesis is a multi-step process that requires careful control of regioselectivity.

Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the N-alkylation of the indazole core and the esterification of the 3-carboxylic acid functionality. A common strategy involves the initial preparation of an ester of 1H-indazole-3-carboxylic acid, followed by N-benzylation, and subsequent transesterification or direct synthesis of the benzyl ester.

A plausible and efficient synthetic pathway is a two-step process starting from the readily available ethyl 1H-indazole-3-carboxylate:

-

N-Benzylation: Selective alkylation at the N1 position of ethyl 1H-indazole-3-carboxylate using a benzyl halide.

-

Transesterification: Conversion of the ethyl ester to the corresponding benzyl ester.

Alternatively, a direct N-benzylation of 1H-indazole-3-carboxylic acid followed by benzyl esterification is also a viable route. Recent studies have focused on achieving selective N1-alkylation of indazole-3-carboxylic acid directly[3].

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound, adapted from established procedures for analogous compounds.

Synthesis of Ethyl 1-benzyl-1H-indazole-3-carboxylate

This procedure describes the N-benzylation of ethyl 1H-indazole-3-carboxylate.

Materials:

-

Ethyl 1H-indazole-3-carboxylate

-

Sodium amide (NaNH₂)

-

Benzyl chloride or p-chlorobenzyltosylate (as an analogue)[4]

-

Anhydrous xylene

-

Benzene

-

Water

Procedure: [4]

-

To 100 mL of anhydrous xylene heated to approximately 100°C, add 1.9 g of ethyl 1H-indazole-3-carboxylate.

-

Following this, carefully add 0.5 g of sodium amide.

-

Heat the mixture with stirring for about 1 hour at 100-110°C.

-

Increase the temperature to 120-130°C.

-

While maintaining vigorous stirring, add a solution of 3 g of benzyl chloride in 20 mL of anhydrous xylene dropwise.

-

Continue stirring and heating the reaction mixture at 130-135°C for an additional two hours.

-

After cooling the mixture, add benzene and water, and separate the organic and aqueous phases.

-

The organic phase is then processed to isolate the product, ethyl 1-benzyl-1H-indazole-3-carboxylate.

Synthesis of this compound via Transesterification

This protocol outlines the conversion of the ethyl ester to the benzyl ester.

Materials:

-

Ethyl 1-benzyl-1H-indazole-3-carboxylate

-

Benzyl alcohol

-

Sodium benzoxide (catalyst)

-

Toluene (solvent)

Procedure:

-

Dissolve ethyl 1-benzyl-1H-indazole-3-carboxylate in a minimal amount of anhydrous toluene.

-

Add a stoichiometric excess of benzyl alcohol to the solution.

-

Add a catalytic amount of sodium benzoxide.

-

Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with water to remove excess benzyl alcohol and the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data

The following table summarizes yields and melting points for related substituted 1-benzyl-1H-indazole-3-carboxylic acids, which can serve as a reference for the expected outcomes of similar synthetic procedures.

| Compound | Melting Point (°C) | Yield (%) | Reference |

| 1-(4-methylsulphonyl-benzyl)-1-H-indazole-3-carboxylic acid | 219 | - | [4] |

| 1-(2,4-dimethyl-benzyl)-1H-indazole-3-carboxylic acid | 170 (dec.) | - | [4] |

| 1-(4-chloro-2-methyl-benzyl)-1H-indazole-3-carboxylic acid | 220 (dec.) | - | [4] |

| Ethyl 1-p-chlorobenzyl-4,5,6,7-tetrahydroindazole-3-carboxylate | 170 | 50 | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a core indazole scaffold. The indazole moiety is a prominent pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules, including those with anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value |

| CAS Number | 174180-54-2 |

| Molecular Formula | C₂₂H₁₈N₂O₂ |

| Molecular Weight | 342.39 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Storage | Store at room temperature in a dry environment. |

Note: Some properties are predicted based on the structure and data from similar compounds.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | d | 1H | Indazole H-4 |

| ~7.8 | d | 1H | Indazole H-7 |

| ~7.2-7.5 | m | 12H | Aromatic protons (two benzyl groups and indazole H-5, H-6) |

| ~5.7 | s | 2H | N-CH₂ (N-benzyl) |

| ~5.4 | s | 2H | O-CH₂ (O-benzyl) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~141 | Indazole C-7a |

| ~136 | Quaternary aromatic C (N-benzyl) |

| ~135 | Quaternary aromatic C (O-benzyl) |

| ~120-130 | Aromatic CH carbons |

| ~122 | Indazole C-3a |

| ~110 | Indazole C-7 |

| ~67 | O-CH₂ |

| ~54 | N-CH₂ |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 342. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 u) to give a fragment at m/z 251, and the loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 u) to give a fragment at m/z 207.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and efficient synthesis can be designed based on established organic chemistry reactions. The most likely route involves two key steps: N-benzylation of an indazole-3-carboxylic acid derivative, followed by esterification.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

-

To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 1-benzyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of this compound

-

Dissolve 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add benzyl alcohol (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data for this compound is limited, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Kinase Inhibition

Many indazole-containing compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. It is plausible that this compound could exhibit inhibitory activity against certain kinases.

Caption: Postulated mechanism of kinase inhibition by indazole derivatives.

Wnt Signaling Pathway Modulation

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. Some indazole derivatives have been identified as modulators of the Wnt pathway. Therefore, this compound could potentially interfere with this signaling cascade.

Caption: Hypothetical modulation of the Wnt signaling pathway.

Conclusion

This compound is a molecule of interest for further investigation due to its core indazole structure, which is prevalent in many biologically active compounds. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential biological activities. Further experimental validation of the predicted spectroscopic data and biological assays are necessary to fully elucidate the therapeutic potential of this compound. This information serves as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Navigating the Bioactive Landscape of 1-Benzyl-1H-indazole-3-carboxylate Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of Benzyl 1-benzyl-1H-indazole-3-carboxylate is not extensively available in current scientific literature. This guide therefore focuses on the well-documented biological activities of its core structural analog, 1-benzyl-1H-indazole-3-carboxylic acid , and its closely related derivatives. These compounds serve as crucial surrogates for understanding the potential therapeutic applications of this chemical class.

This technical whitepaper provides an in-depth overview of the biological activities, experimental methodologies, and potential mechanisms of action associated with 1-benzyl-1H-indazole-3-carboxylic acid and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities: Antispermatogenic and Anticancer Potential

The primary and most extensively studied biological activity of 1-benzyl-1H-indazole-3-carboxylic acid derivatives is their potent antispermatogenic effect.[1][2] Additionally, related indazole structures have demonstrated significant anticancer properties.

Antispermatogenic Activity

A series of halogenated 1-benzyl-1H-indazole-3-carboxylic acids have been shown to inhibit spermatogenesis in rats. Histological examination of testicular tissue after administration of these compounds revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. Notably, spermatogonia and interstitial tissue appeared to remain unaffected.[1]

One of the most potent analogs in this class is Gamendazole, an indazole carboxylic acid derivative, which has been shown to induce infertility in male rats after a single oral dose.[3] The proposed primary target for this class of compounds is the Sertoli cells within the testes.[3]

Table 1: Quantitative Data on Antispermatogenic Activity of 1-Benzyl-1H-indazole-3-carboxylic Acid Derivatives

| Compound | Species | Dose | Effect | Reference |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Rat | Not specified | Potent antispermatogenic activity | [1] |

| Gamendazole | Rat | 3 mg/kg (single oral dose) | 100% infertility | [3] |

| Gamendazole | Rat | 6 mg/kg (single oral dose) | 100% infertility | [3] |

Anticancer and Cytotoxic Activity

While direct studies on the anticancer properties of this compound are lacking, various other indazole derivatives have shown promising results. For instance, a series of 1H-indazole-3-amine derivatives have been evaluated for their antiproliferative activity against several human cancer cell lines.[4][5] One such derivative, compound 6o , demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line.[4][5] Furthermore, copper(II) complexes of 1-benzyl-1H-indazol-3-ol have been tested for their cytotoxicity against MCF7 breast cancer cells, showing remarkable potency.[6]

Table 2: Quantitative Data on Anticancer Activity of Related Indazole Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (chronic myeloid leukemia) | Antiproliferative | 5.15 µM | [4][5] |

| Compound 6o (an 1H-indazole-3-amine derivative) | HEK-293 (normal kidney cells) | Cytotoxicity | 33.2 µM | [4][5] |

| [CuL1] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 80.68 µg/ml | [6] |

| [CuL2] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 49.40 µg/ml | [6] |

| [CuL3] (a 1-benzyl-1H-indazol-3-ol copper(II) complex) | MCF7 (breast cancer) | Cytotoxicity | 45.91 µg/ml | [6] |

Experimental Protocols

This section details the methodologies used to assess the key biological activities of 1-benzyl-1H-indazole-3-carboxylic acid derivatives.

Antispermatogenic Activity Assay in Vivo

Objective: To evaluate the effect of test compounds on spermatogenesis in a male rat model.

Methodology:

-

Animal Model: Adult male rats of a proven-fertile strain are used.

-

Compound Administration: The test compound (e.g., Gamendazole) is administered, typically as a single oral dose. A vehicle control group receives the vehicle only.

-

Mating Studies: At specified time points post-dosing (e.g., 3 weeks), treated males are cohabited with fertile, untreated females. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal lavage.

-

Fertility Assessment: Pregnant females are euthanized at mid-gestation, and the number of normal conceptuses is determined to assess the fertility of the treated males.

-

Hormone Analysis: Blood samples are collected to measure circulating levels of reproductive hormones such as FSH and inhibin B.

-

Histological Analysis: At the end of the study, testes are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of the seminiferous tubules.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., K562, MCF7) and a normal cell line (e.g., HEK-293) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of 1-benzyl-1H-indazole-3-carboxylate derivatives are still under investigation. However, studies on related compounds have provided initial insights.

Proposed Mechanism of Antispermatogenic Action

The antispermatogenic compound Gamendazole is thought to primarily target Sertoli cells in the testes.[3] This leads to a disruption of the normal function of the seminiferous tubules, affecting the development and maturation of spermatocytes and spermatids. A key indicator of this effect is the observed transient decrease in circulating inhibin B levels, a hormone produced by Sertoli cells, which is followed by an increase in FSH levels.[3]

Caption: Proposed mechanism of Gamendazole's antispermatogenic activity.

Potential Anticancer Mechanism of Action

For some anticancer 1H-indazole-3-amine derivatives, it has been suggested that their mechanism of action may involve the induction of apoptosis and cell cycle arrest.[4][5] This could potentially be mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.

Caption: Potential anticancer mechanism of an indazole derivative.

References

- 1. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of Benzyl 1-benzyl-1H-indazole-3-carboxylate and its Congeners: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for Benzyl 1-benzyl-1H-indazole-3-carboxylate, a research chemical belonging to the indazole class of compounds. While direct pharmacological data on this specific ester is limited, extensive research into its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid, and structurally related derivatives has revealed multiple, significant biological activities. This document synthesizes the available evidence, offering researchers, scientists, and drug development professionals a comprehensive overview of the potential therapeutic targets and signaling pathways associated with this chemical scaffold. The primary hypothesized mechanisms include the activation of soluble guanylyl cyclase (sGC), inhibition of hypoxia-inducible factor-1α (HIF-1α), and agonism of the somatostatin receptor subtype 4 (SSTR4).

Introduction to 1-Benzyl-1H-indazole-3-carboxylate Derivatives

The 1-benzyl-1H-indazole-3-carboxylate scaffold serves as a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.[1] The core structure's ability to interact with various biological targets, such as enzymes and receptors, underscores its potential for modulating key physiological and pathological processes.[2] This guide will focus on the three most prominent and well-documented mechanisms of action for derivatives of 1-benzyl-1H-indazole-3-carboxylic acid.

Potential Mechanisms of Action

Soluble Guanylyl Cyclase (sGC) Activation

One of the most extensively studied derivatives of the 1-benzyl-indazole core is YC-1 (Lificiguat), a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole.[3] YC-1 is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3][4] sGC activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[4]

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

YC-1 has also been identified as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia.[5] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5] In the context of cancer, HIF-1α is often overexpressed and contributes to tumor growth and resistance to therapy.[5] Inhibition of HIF-1α is therefore a promising strategy for cancer treatment.

Somatostatin Receptor Subtype 4 (SSTR4) Agonism

Patent literature has disclosed that derivatives of 1-benzyl-1H-indazole-3-carboxylic acid can function as agonists for the somatostatin receptor subtype 4 (SSTR4).[6] SSTR4 is a G-protein coupled receptor expressed in the central nervous system and various peripheral tissues.[6] Activation of SSTR4 has been linked to potential therapeutic effects in pain, neurodegenerative diseases, and inflammation.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for YC-1, a key derivative of the 1-benzyl-indazole scaffold.

| Compound | Target | Assay | Activity | Reference |

| YC-1 | Soluble Guanylyl Cyclase (sGC) | In vitro sGC activation | Potent activator | [3][4] |

| YC-1 | Hypoxia-Inducible Factor-1α (HIF-1α) | Hypoxia-responsive reporter assay | Robust inhibition | [7] |

Experimental Protocols

Soluble Guanylyl Cyclase (sGC) Activity Assay

A common method to assess sGC activity involves measuring the production of cGMP in purified enzyme preparations or cell lysates. A typical protocol is as follows:

-

Enzyme Preparation: Purified sGC is obtained from recombinant expression systems or isolated from tissues.

-

Reaction Mixture: The reaction buffer typically contains GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), MgCl₂, and the test compound (e.g., YC-1).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by heat inactivation or the addition of a quenching agent.

-

cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

HIF-1α Inhibition Assay (Hypoxia-Responsive Luciferase Reporter Assay)

This cell-based assay is widely used to screen for inhibitors of HIF-1α transcriptional activity.[7]

-

Cell Culture: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a luciferase gene.

-

Compound Treatment: The cells are treated with the test compound at various concentrations.

-

Hypoxic Induction: The cells are then exposed to hypoxic conditions (e.g., 1% O₂) for a specific duration to induce HIF-1α activity.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the HIF-1α pathway.[7]

SSTR4 Agonism Assay (cAMP Inhibition Assay)

The agonist activity of compounds at the SSTR4 receptor, a Gi-coupled receptor, is often determined by measuring the inhibition of forskolin-stimulated cAMP production.

-

Cell Culture: A cell line stably expressing the human SSTR4 receptor (e.g., CHO-K1) is used.

-

Compound and Forskolin Treatment: The cells are incubated with the test compound followed by stimulation with forskolin, an adenylyl cyclase activator.

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout. A reduction in forskolin-stimulated cAMP levels in the presence of the test compound indicates SSTR4 agonism.

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, the pharmacological profile of its parent acid and related derivatives strongly suggests its potential to interact with multiple, therapeutically relevant targets. The activation of sGC, inhibition of HIF-1α, and agonism of SSTR4 represent the most promising avenues for its biological activity. Further research, including direct binding studies and functional assays with this compound, is warranted to fully characterize its pharmacological properties and therapeutic potential. This guide provides a foundational framework for such future investigations.

References

- 1. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]

Navigating the Uncharted Territory of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Literature Review of Its Chemical Landscape and Therapeutic Potential

For Immediate Release

Shanghai, China – November 3, 2025 – Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic organic compound with the CAS number 174180-54-2, molecular formula C₂₂H₁₈N₂O₂, and a molecular weight of 342.39 g/mol , presents a curious case in the landscape of medicinal chemistry. While commercially available as a research chemical, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding its specific synthesis, biological activity, and mechanism of action. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the available information on this compound and its closest structural analogs, thereby illuminating potential avenues for future investigation.

Despite the absence of dedicated studies on this compound, the indazole-3-carboxylate scaffold to which it belongs is a well-established pharmacophore with a diverse range of biological activities. This review will, therefore, focus on the synthesis of its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid, and the documented therapeutic potential of its various ester and amide derivatives, offering valuable insights into the prospective applications of the title compound.

Synthetic Pathways: Charting the Course to Indazole-3-Carboxylates

The synthesis of indazole-3-carboxylate derivatives typically commences with the preparation of the core indazole-3-carboxylic acid. While a specific, detailed experimental protocol for the direct synthesis of this compound is not available in the current body of scientific literature, its synthesis can be logically inferred from established methodologies for the esterification of its parent acid, 1-benzyl-1H-indazole-3-carboxylic acid.

The general synthetic approach involves two key stages: the formation of the 1-benzyl-1H-indazole-3-carboxylic acid core, followed by its esterification with benzyl alcohol.

1. Synthesis of 1-benzyl-1H-indazole-3-carboxylic acid:

Several patented methods describe the synthesis of substituted 1-benzyl-1H-indazole-3-carboxylic acids. A common route involves the benzylation of an appropriate indazole-3-carboxylic acid precursor.

Experimental Protocol: General Procedure for the N-Benzylation of Indazole-3-Carboxylic Acid (Illustrative)

-

To a solution of indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the formation of the corresponding salt.

-

Benzyl bromide or benzyl chloride is then added, and the mixture is stirred, often with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired 1-benzyl-1H-indazole-3-carboxylic acid.

2. Esterification to this compound:

The final step would involve a standard esterification reaction between 1-benzyl-1H-indazole-3-carboxylic acid and benzyl alcohol. This can be achieved through several well-established methods:

-

Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Steglich Esterification: Reaction of the carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with benzyl alcohol in the presence of a non-nucleophilic base.

The logical workflow for the synthesis is depicted in the following diagram:

The Therapeutic Promise of the Indazole-3-Carboxylate Scaffold

While data on this compound is absent, its structural analogs have been investigated for a variety of therapeutic applications. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The following sections summarize the reported biological activities of closely related indazole-3-carboxylate derivatives.

Antispermatogenic Activity

A notable area of investigation for 1-benzyl-1H-indazole-3-carboxylic acid derivatives is their potential as male contraceptives. Several patents describe the synthesis and evaluation of halogenated 1-benzylindazole-3-carboxylic acids and their esters for antispermatogenic activity[1]. These compounds have been shown to cause a reduction in testicular weight and inhibit spermatogenesis in animal models.

Antimicrobial Activity

Various amide derivatives of 1H-indazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that modifications at the 3-position of the indazole ring can lead to compounds with significant activity against a range of bacteria and fungi.

Anticancer and Anti-inflammatory Potential

The broader class of indazole derivatives is well-documented for its anticancer and anti-inflammatory activities. While specific data for indazole-3-carboxylate esters in these areas is less common, the general potential of the indazole scaffold suggests that this compound could warrant investigation for these properties.

Quantitative Data on Related Indazole-3-Carboxylate Derivatives

To provide a quantitative perspective, the following table summarizes the biological activity of various derivatives of indazole-3-carboxylic acid found in the literature. It is crucial to reiterate that this data does not pertain to this compound itself but to its structural analogs.

| Compound Class | Specific Derivative Example | Biological Activity | Quantitative Data (e.g., IC₅₀) | Reference |

| 1-Halobenzyl-1H-indazole-3-carboxylic Acids | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Antispermatogenic | Potent activity observed in vivo (specific quantitative data not provided in abstract) | [1] |

| 1H-Indazole-3-carboxamides | N-benzyl-1H-indazole-3-carboxamide | Antimicrobial | Data not provided in abstract |

Note: The table is illustrative due to the limited quantitative data available in the public domain for direct analogs.

Future Directions and Conclusion

The current state of knowledge surrounding this compound is characterized by a significant lack of empirical data. Its commercial availability as a research chemical suggests its utility as a building block in organic synthesis, likely for the generation of more complex, biologically active molecules.

The documented therapeutic potential of the broader indazole-3-carboxylate family, particularly in the areas of male contraception, and antimicrobial and anticancer research, strongly indicates that this compound is a compound of interest that merits further scientific exploration.

Future research should focus on:

-

Development and publication of a detailed, optimized synthetic protocol for this compound.

-

Comprehensive in vitro and in vivo screening to elucidate its potential biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

-

Mechanism of action studies to identify the specific cellular targets and signaling pathways modulated by this compound.

The following diagram illustrates a potential experimental workflow for the future investigation of this compound:

References

Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS number 174180-54-2

CAS Number: 174180-54-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound belonging to the indazole class of molecules. Due to its status as a research chemical, this document synthesizes information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds.

Core Compound Analysis

This compound is an ester derivative of 1-benzyl-1H-indazole-3-carboxylic acid. The indazole core is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.[3] This specific compound serves primarily as a chemical intermediate for the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 174180-54-2 | N/A |

| Molecular Formula | C₂₂H₁₈N₂O₂ | [3] |

| Molecular Weight | 342.39 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| Physical Form | Solid (inferred) | N/A |

| Storage | Room temperature, dry conditions | [3] |

Synthesis and Experimental Protocols

A patent describing the synthesis of substituted 1-benzyl-1H-indazole-3-carboxylic acids provides a foundational methodology.[4]

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example adapted from general procedures for the synthesis of similar indazole derivatives.

Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

-

To a solution of indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of this compound (Esterification)

-

Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in benzyl alcohol (which can also serve as the solvent).

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Applications

While there is no specific biological data for this compound, the broader class of 1-benzyl-1H-indazole-3-carboxylic acid derivatives has shown significant biological activities, most notably antispermatogenic effects.[5]

Antispermatogenic Activity

A series of halogenated 1-benzyl-indazole-3-carboxylic acids have been identified as potent antispermatogenic agents in animal models.[5] These compounds were found to cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared to be unaffected.[5] A more recent study on a potent indazole carboxylic acid derivative, gamendazole, suggests that the primary target for this class of compounds may be the Sertoli cells within the testes.[6]

Proposed Mechanism of Action for Antispermatogenic Effects

The following diagram illustrates the proposed logical relationship for the antispermatogenic activity of indazole carboxylic acid derivatives.

Caption: Proposed mechanism for the antispermatogenic activity of indazole derivatives.

Other Potential Activities

Derivatives of the indazole scaffold have been explored for a wide range of therapeutic applications, including:

-

Anticancer agents: Some indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines.[7]

-

Anti-inflammatory agents: The indazole nucleus is a core component of several compounds with anti-inflammatory properties.[8]

-

Enzyme inhibitors: The indazole core's affinity for various biological targets makes it a valuable scaffold for the development of enzyme inhibitors, such as nitric oxide synthase (NOS) inhibitors.[8][9]

Experimental Protocol for Biological Evaluation

To assess the potential antispermatogenic activity of this compound, a study based on established protocols with related compounds could be employed.[5][6]

In Vivo Antispermatogenic Assay in a Rodent Model

-

Animal Model: Adult male rats of a proven fertile strain.

-

Dosing: Administer the test compound orally at various dose levels. A vehicle control group should be included.

-

Mating Studies: At different time points post-dosing, cohabitate the treated males with untreated, fertile females. Monitor for pregnancy and litter size.

-

Hormone Analysis: Collect blood samples to measure levels of reproductive hormones such as FSH, LH, and testosterone.

-

Histopathology: At the end of the study, euthanize the animals and collect the testes and epididymides for histological examination to assess the integrity of the seminiferous tubules and the presence of different stages of germ cells.

Conclusion

This compound is a research chemical with potential applications as an intermediate in the synthesis of pharmacologically active compounds. While direct biological data for this specific molecule is lacking, the extensive research on the indazole-3-carboxylic acid scaffold, particularly its 1-benzyl derivatives, suggests that it could be a valuable precursor for developing novel therapeutics, especially in the area of male contraception. Further research is warranted to synthesize and evaluate the biological profile of this and related compounds.

References

- 1. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. This compound [myskinrecipes.com]

- 4. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 1-Benzyl-1H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the specificity of this compound, publicly available experimental data is limited. This document compiles the established information and presents standardized, detailed experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to guide researchers in characterizing this compound and similar molecules in a laboratory setting.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl-1H-indazole-3-carboxylic acid | [3] |

| CAS Number | 41354-03-4 | [3][4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [3][4] |

| Storage Temperature | Ambient | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| LogP (Octanol/Water) | Data not available |

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps, this section provides detailed methodologies for determining essential physicochemical properties.

General Workflow for Property Determination

The characterization of a novel or sparsely documented compound follows a logical progression. The workflow begins with sample preparation and proceeds through a series of standardized tests to elucidate its physical and chemical properties.

Caption: General workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a crystalline solid's purity.[5] Impurities typically depress and broaden the melting range.[6] The capillary method is a widely used, straightforward technique.[7]

Protocol:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[5][8]

-

Careful Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.[5]

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a transparent liquid (T₂).

-

The melting range is reported as T₁ - T₂.[8]

-

-

Replicates: Perform at least two additional measurements with fresh samples to ensure consistency.[6]

Caption: Experimental workflow for melting point determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a given solvent. For a carboxylic acid, it quantifies the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. Potentiometric titration is a classic and reliable method.

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., water, or a water-cosolvent mixture like water/DMSO if solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[9]

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.[9] Alternatively, the pKa can be determined from the x-intercept of a plot of pH versus the log of the ratio of the concentrations of the deprotonated and protonated forms.[10]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Protocol:

-

Equilibrium Setup: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., a glass vial).[11]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Allow the suspension to settle. Separate the saturated aqueous solution from the excess undissolved solid. This must be done carefully to avoid including solid particles. Methods include temperature-controlled centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification: Accurately dilute a known volume of the clear, saturated solution.

-

Analysis: Determine the concentration of the compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Back-calculate the concentration in the original undiluted saturated solution, accounting for the dilution factor. This concentration represents the aqueous solubility of the compound under the specified conditions.

Caption: Workflow for the Shake-Flask solubility method.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Solvent Pre-saturation: Mix n-octanol and water (or a relevant buffer) in a separatory funnel and shake vigorously. Allow the layers to separate completely to ensure mutual saturation.

-

Sample Preparation: Prepare a dilute solution of the compound in one of the pre-saturated solvents (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of this solution to a known volume of the other pre-saturated solvent in a sealed container.

-

Equilibration: Shake the mixture gently for a period sufficient to reach partitioning equilibrium (e.g., 1-2 hours) at a constant temperature.[9]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Analysis: Carefully remove an aliquot from each layer and determine the concentration of the compound in both the octanol phase (C_oct) and the aqueous phase (C_aq) using an appropriate analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. LogP is the base-10 logarithm of this value: LogP = log₁₀(P).

References

- 1. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. 1-Benzyl-1H-indazole-3-carboxylic acid | 41354-03-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition.[1][2][3] This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate research and development in this promising area.

Overview of the Synthetic Strategy

The synthesis of this compound derivatives is primarily achieved through a multi-step process. The general approach involves the initial formation of the 1H-indazole-3-carboxylic acid core, followed by esterification and subsequent N-alkylation. A critical aspect of this synthesis is controlling the regioselectivity during the N-alkylation step to favor the desired N1-substituted product over the N2-isomer.[4][5][6]

Synthesis of the 1H-Indazole-3-carboxylic Acid Core

The foundational starting material for this synthesis is 1H-indazole-3-carboxylic acid. Several methods have been reported for its preparation, often starting from readily available precursors like o-toluidine or anthranilic acid derivatives.[1][7]

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic acid from 2-Amino-N'-hydroxy-benzamidine

A common and effective method involves the cyclization of an o-aminophenyl derivative.

Step 1: Preparation of 1H-indazole-3-carboxylic acid

To a solution of a 2-aminophenylacetic acid derivative in a suitable solvent, sodium nitrite or tert-butyl nitrite is added to facilitate cyclization, yielding the 1H-indazole-3-carboxylic acid amide or ester.[7] Subsequent hydrolysis under acidic or basic conditions yields the desired 1H-indazole-3-carboxylic acid.

Benzylation of the Indazole Core: Esterification and N-Alkylation

With the 1H-indazole-3-carboxylic acid in hand, the next steps involve the introduction of the two benzyl groups: one at the carboxylic acid moiety (esterification) and the other at the N1 position of the indazole ring (N-alkylation).

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic route to this compound.

Experimental Protocol: Two-Step Benzylation

Step 1: Synthesis of Benzyl 1H-indazole-3-carboxylate (Esterification)

-

Procedure: 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).

-

A base, such as potassium carbonate, is added, followed by the addition of benzyl bromide.

-

The reaction mixture is stirred at room temperature for several hours.

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (N-Alkylation)

-

Procedure: To a solution of Benzyl 1H-indazole-3-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) or DMF, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C.[5][6]

-

The mixture is stirred for a short period to allow for the formation of the indazolide anion.

-

The desired benzyl halide (e.g., benzyl bromide or a substituted benzyl chloride) is then added, and the reaction is allowed to proceed at room temperature or with gentle heating.[8]

-

The reaction is quenched, and the product is isolated through extraction and purified by column chromatography. The use of THF as a solvent with NaH has been shown to favor N1-alkylation.[5][6]

Quantitative Data for Synthesized Derivatives

The following table summarizes the reported data for several synthesized 1-benzyl-1H-indazole-3-carboxylic acid derivatives.

| Compound Name | R Group on Benzyl | Melting Point (°C) | Reference |

| 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid | p-Cl | 220 (dec.) | [8] |

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | 2,4-diCl | 225 | [8] |

| 1-p-Methylbenzyl-1H-indazole-3-carboxylic acid | p-Me | 208 | [8] |

| 1-(4-Chloro-2-methyl-benzyl)-1H-indazole-3-carboxylic acid | 4-Cl, 2-Me | 220 (dec.) | [8] |

| 1-(4-Methylsulphonyl-benzyl)-1H-indazole-3-carboxylic acid | p-SO₂CH₃ | 219 | [8] |

| 1-(2,4-Dimethyl-benzyl)-1H-indazole-3-carboxylic acid | 2,4-diMe | 170 (dec.) | [8] |

Experimental Workflow and Logic

The successful synthesis of the target compounds relies on a logical workflow that ensures high purity and yield.

Caption: A typical experimental workflow for the synthesis and purification.

Biological Significance and Potential Signaling Pathways

Indazole derivatives are known to interact with a variety of biological targets. For instance, many indazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] While the specific targets of this compound derivatives are not extensively documented, related structures suggest potential activity against kinases involved in cell proliferation and survival pathways.

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound derivatives. By following the detailed protocols and considering the factors influencing regioselectivity, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development. The versatility of the indazole core continues to make it a focal point for the design of novel therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 8. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of closely related analogs, such as Methyl 1-benzyl-1H-indazole-3-carboxylate. The methodologies and expected data are detailed to assist in the characterization and quality control of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₂₂H₁₈N₂O₂[1]

-

Molecular Weight: 342.39 g/mol [1]

-

CAS Number: 174180-54-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral data of Methyl 1-benzyl-1H-indazole-3-carboxylate and the characteristic signals of a benzyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-4 (Indazole) |

| ~7.20-7.45 | m | 13H | Aromatic protons |

| ~5.72 | s | 2H | N-CH₂ (N-benzyl) |

| ~5.40 | s | 2H | O-CH₂ (O-benzyl) |

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C=O (Ester) |

| ~140.5 | C-7a (Indazole) |

| ~136.0 | Quaternary C (N-benzyl) |

| ~135.5 | Quaternary C (O-benzyl) |

| ~135.0 | C-3a (Indazole) |

| ~129.0-127.0 | Aromatic CH carbons |

| ~124.1 | C-6 (Indazole) |

| ~123.2 | C-5 (Indazole) |

| ~122.2 | C-3 (Indazole) |

| ~110.0 | C-7 (Indazole) |

| ~67.0 | O-CH₂ (O-benzyl) |

| ~54.1 | N-CH₂ (N-benzyl) |

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate.

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z |

| HRMS | ESI+ | [M+H]⁺ Calcd for C₂₂H₁₉N₂O₂: 343.1441, Found: ~343.1441 |

Prediction based on the molecular formula.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (Ester) |

| ~1480 | Aromatic C=C stretch |

| ~1230 | C-O stretch (Ester) |

| ~730 | Aromatic C-H bend |

Prediction based on data for Methyl 1-benzyl-1H-indazole-3-carboxylate and general IR correlation tables.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Benzylation of 1H-Indazole-3-carboxylic acid

This procedure is adapted from the synthesis of related N-alkylated indazoles.[3]

Materials:

-

1H-Indazole-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integrations.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to determine the accurate mass of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

Technical Guide: Physicochemical Properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of Benzyl 1-benzyl-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented is intended to support research and development activities by providing essential data in a structured and accessible format.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. This data is critical for a variety of applications, including reaction stoichiometry, formulation development, and analytical method design.

| Property | Value | Reference |

| Molecular Weight | 342.39 g/mol | [1][2] |

| Molecular Formula | C₂₂H₁₈N₂O₂ | [1][2] |

| CAS Number | 174180-54-2 | [1][2] |

Experimental Protocol: Molecular Weight Determination

The molecular weight of this compound is typically determined using mass spectrometry, a standard analytical technique in chemical research.

Objective: To confirm the molecular weight of a synthesized batch of this compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used for the analysis.

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for this ion would be approximately 343.40. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.008 Da) from the observed m/z value.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in the confirmation of its molecular weight.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Research on Indazole-3-Carboxylate Compounds

This technical guide provides a comprehensive overview of the synthesis, biological activities, and metabolic pathways of indazole-3-carboxylate compounds. The indazole nucleus is a significant scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.[1] This document consolidates key quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field of drug discovery and development.

Synthesis of Indazole-3-Carboxylate Scaffolds

The indazole-3-carboxylic acid core is a crucial starting material for a variety of derivatives, notably carboxamides.[2][3] Efficient and scalable synthesis methods are critical for further drug development.

Synthesis of Indazole-3-Carboxylic Acid

A novel and scalable method for preparing indazole-3-carboxylic acid avoids the use of diazonium intermediates.[2] The process begins with commercially available phenylhydrazine and benzaldehyde.[2] The reaction yields benzaldehyde phenylhydrazone, which then reacts with oxalyl chloride.[2] The subsequent intermediate undergoes a Friedel-Crafts reaction followed by hydrolysis and ring rearrangement to produce the final indazole-3-carboxylic acid.[2]

Caption: Scalable synthesis workflow for Indazole-3-Carboxylic Acid.

Synthesis of Indazole-3-Carboxamide Derivatives

Indazole-3-carboxamide derivatives are commonly synthesized through an amide coupling reaction. This involves activating the carboxylic acid group of indazole-3-carboxylic acid and then reacting it with a primary or secondary amine.[3][4] Coupling agents such as HOBT (Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are typically used in a solvent like DMF (Dimethylformamide).[3][4]

Caption: General synthesis of Indazole-3-Carboxamide derivatives.

Biological Activities and Therapeutic Potential

Indazole-3-carboxylate derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

-

Nicotinic α-7 Receptor Agonism: These compounds are key starting materials for manufacturing agonists of the nicotinic α-7 receptor, which are under investigation for treating Alzheimer's disease and schizophrenia.[2]

-

5-HT3 Receptor Antagonism: Certain derivatives act as antagonists for the 5-hydroxytryptamine (5-HT3) receptor, a target for antiemetic drugs like granisetron.[3][5]

-

Synthetic Cannabinoid Receptor Agonism (SCRA): Many indazole-3-carboxamide derivatives are potent agonists of cannabinoid receptors (CB1 and CB2), and have been identified as new psychoactive substances (NPS).[6][7]

-

CRAC Channel Blockade: A series of indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, with IC50 values in the sub-micromolar range.[8] This activity is relevant for treating inflammatory and autoimmune diseases.

-

Antimicrobial and Anticancer Activity: Various derivatives have demonstrated potential antifungal, antibacterial, and antitumor activities.[1][3][4] For example, the drug Niraparib, used for treating various cancers, contains an indazole core.[1]

Quantitative Data Summary

Quantitative data from synthesis and biological assays are summarized below for comparative analysis.

Table 1: Synthesis Yields of Selected 1H-Indazole-3-Carboxamide Derivatives (4a-n) [3][4]

| Compound | R Group | Yield (%) |

| 4a | N-benzyl | 84 |

| 4c | N-(2-morpholinoethyl) | 78 |

| 4h | 2-(4-(...)-piperazin-1-yl)benzonitrile | 75 |

| 4j | (4-(pyrimidin-2-yl)piperazin-1-yl) | 72 |

| 4l | (4-methylpiperazin-1-yl) | 76 |

| 4n | N-(1,3,4-thiadiazol-2-yl) | 69 |

Table 2: CRAC Channel Blocking Activity of Indazole-3-Carboxamide Derivatives [8]

| Compound | Structure (Ar Group) | % Inhibition at 10 µM | IC₅₀ (µM) |

| 12a | 2,4-dichlorophenyl | 75% | 1.51 |

| 12d | 3,5-bis(trifluoromethyl)phenyl | 98% | 0.67 |

| 12g | 3,5-difluoro-4-pyridyl | 46% (at 30 µM) | > 10 |

| 15b | 3,5-difluoro-4-pyridyl (5-fused pyrazole) | Not specified | 0.65 |

Mechanism of Action & Metabolism

Understanding the metabolic fate of indazole-3-carboxylate compounds is crucial for predicting their pharmacokinetic profiles and identifying active metabolites. Studies on synthetic cannabinoids provide significant insight into these pathways.

The in vitro metabolism of indazole-3-carboxamide SCRAs like ADB-BUTINACA has been investigated using human liver microsomes (HLMs).[6] The major biotransformations include hydroxylation on various parts of the molecule, hydrolysis of the amide bond, N-dealkylation, and subsequent glucuronidation of hydroxylated metabolites.[6]

Caption: Proposed metabolic pathway of ADB-BUTINACA.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (Diazonium-Free Route)[2]

-

Step 1: Synthesis of Benzaldehyde Phenylhydrazone (9)

-

To a mixture of phenylhydrazine (e.g., 2.84 Mol) in an alcohol solvent (e.g., isopropyl alcohol), slowly add benzaldehyde (2.84 Mol) over approximately 1 hour, maintaining the temperature at 25-30°C.

-

Stir the mixture at this temperature for at least 2 hours, then cool to 20°C.

-

Filter the resulting solid and wash with isopropyl alcohol.

-

Dry the wet cake under vacuum at 70°C overnight to yield the product.

-

-

Step 2: Synthesis of Intermediate (11)

-

React benzaldehyde phenylhydrazone (9) with oxalyl chloride in an inert organic solvent such as dichloromethane at approximately 40°C for 2 hours to form intermediate (10).[2]

-

Treat intermediate (10) with AlCl₃ in dichloromethane and heat to reflux to induce a Friedel-Crafts reaction, yielding benzylideneaminoisatin (11).[2]

-

-

Step 3: Hydrolysis and Ring Rearrangement

-

Hydrolyze the benzylideneaminoisatin (11) in an aqueous medium at 25-30°C to produce the final indazole-3-carboxylic acid (2).[2]

-

Protocol 2: General Procedure for Synthesis of 1H-Indazole-3-Carboxamide Derivatives (4a-n)[3][4]

-

Dissolve indazole-3-carboxylic acid (3) (1 equiv) in DMF.

-

Add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and Triethylamine (TEA, 3 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (R-NH2) (1 equiv) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-